molecular formula C10H14N2O5 B12984779 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12984779
M. Wt: 242.23 g/mol
InChI Key: HWYVSJPOGFIERF-JWIUVKOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and IUPAC Nomenclature

3-Methyluridine belongs to the class of organic compounds known as pyrimidine nucleosides, characterized by a uridine base modified at the N3 position with a methyl group. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its stereochemical configuration and functional groups:

Systematic Name
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Common Synonyms

  • N3-Methyluridine
  • m³U (abbreviated form)
  • Uridine, 3-methyl-

Molecular Formula
C₁₀H₁₄N₂O₆

Key Identifiers

Property Value
CAS Registry Number 2140-69-4
Molecular Weight 258.23 g/mol
Melting Point 122–123°C
SMILES CN1C(=O)C=CN(C2OC(CO)C(O)C2O)C1=O

The methyl group at the N3 position distinguishes 3-methyluridine from canonical uridine, altering its base-pairing properties and thermodynamic stability in RNA secondary structures.

Historical Discovery and Early Characterization

The identification of 3-methyluridine emerged alongside mid-20th-century breakthroughs in RNA modification research. Key milestones include:

Year Range Development Significance
1950–1960s Discovery of RNA modifications in rRNA and tRNA Revealed non-canonical nucleosides as ubiquitous features of cellular RNA
1970s Isolation of 3-methyluridine from archaeal and bacterial rRNA Established m³U as a conserved modification in ribosomal RNA
2005 Characterization of urinary excretion patterns in humans Demonstrated quantitative excretion due to lack of recycling enzymes

Early studies utilized chromatographic techniques to isolate m³U from hydrolyzed rRNA of Escherichia coli and archaeal species, revealing its presence in 16S, 23S, and 28S ribosomal subunits. Nuclear magnetic resonance (NMR) spectroscopy later confirmed its structure, distinguishing the N3-methylation pattern from other uridine variants.

The inability of phosphorylases to recycle modified nucleosides like m³U led to its identification as a urinary biomarker for RNA turnover. This property has since facilitated non-invasive monitoring of cellular RNA metabolism in biomedical research.

Research in the 2000s expanded the functional understanding of m³U, linking it to ribosomal assembly and translational accuracy through its role in stabilizing rRNA tertiary interactions. Comparative genomics further revealed conserved methyltransferase enzymes responsible for its biosynthesis across phylogenetically diverse organisms.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6+,8-,9+/m0/s1

InChI Key

HWYVSJPOGFIERF-JWIUVKOKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

CC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Moiety

The sugar component, a tetrahydrofuran ring with hydroxyl groups at positions 4 and 5 and a methyl group at position 3, is synthesized via stereoselective methods such as:

These steps often employ chiral catalysts or auxiliaries to achieve the desired stereochemistry (2R,3S,4S,5R).

Glycosylation with Pyrimidine Base

The key step is the formation of the N-glycosidic bond between the sugar and the pyrimidine base (pyrimidine-2,4-dione). This is typically achieved by:

Post-Glycosylation Modifications

Representative Experimental Procedure (Based on Literature)

A typical preparation reported in peer-reviewed research involves:

Step Reagents/Conditions Outcome Yield (%)
1. Preparation of sugar intermediate Asymmetric dihydroxylation, methylation Stereoselective sugar with protected hydroxyls 70-85
2. Activation of sugar (e.g., trichloroacetimidate formation) Reaction with trichloroacetonitrile and base Activated sugar for glycosylation 80-90
3. Glycosylation with pyrimidine base Lewis acid catalysis (e.g., TMSOTf) in anhydrous solvent Formation of nucleoside β-anomer 60-75
4. Deprotection and purification Acid/base hydrolysis, chromatography Pure nucleoside product 65-80

Research Findings and Analytical Data

  • NMR Spectroscopy confirms the stereochemistry and substitution pattern. For example, characteristic signals for the sugar protons and the pyrimidine ring protons are observed with coupling constants consistent with the assigned stereochemistry.
  • Mass Spectrometry shows molecular ion peaks matching the expected molecular weight (approximately 244.24 g/mol).
  • HPLC Purity typically exceeds 95% after purification.
  • Stereochemical integrity is maintained throughout the synthesis, as confirmed by chiral HPLC or optical rotation measurements.

Notes on Variations and Optimization

  • Some methods employ protecting-group-free strategies to simplify synthesis and reduce steps, as reported in recent literature.
  • Use of fluorinated or methylated analogs of the sugar or base can be adapted similarly, with modifications in reaction conditions.
  • Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and selectivity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Typical Yield (%) Notes
Sugar synthesis Asymmetric dihydroxylation, methylation Install stereocenters and methyl group 70-85 Chiral catalysts used
Sugar activation Trichloroacetonitrile, base Prepare glycosyl donor 80-90 High purity required
Glycosylation Pyrimidine base, Lewis acid catalyst Form N-glycosidic bond 60-75 β-anomer favored
Deprotection & purification Acid/base hydrolysis, chromatography Remove protecting groups, purify 65-80 Confirmed by NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted ethers or esters .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrimidine ring and a tetrahydrofuran moiety. Its molecular formula is C10H12N4O4C_{10}H_{12}N_4O_4, and it has a molecular weight of approximately 252.23 g/mol. The stereochemistry of the compound is significant for its biological activity, as the specific arrangement of atoms influences its interaction with biological targets.

Antiviral Activity

Research has indicated that compounds similar to 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit antiviral properties. For instance, studies have shown that derivatives of pyrimidine can inhibit viral replication by targeting viral enzymes essential for their life cycle. The ability of this compound to interfere with nucleic acid synthesis positions it as a candidate in antiviral drug development .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that modifications to the tetrahydrofuran unit can enhance cytotoxicity against various cancer cell lines .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, making it a target for cancer therapy .

Biomarker Development

The compound's unique chemical properties make it suitable for use as a biomarker in various biochemical assays. Its ability to interact with biological molecules allows researchers to track metabolic processes or disease progression in cellular models .

Drug Delivery Systems

Research into drug delivery systems utilizing this compound has shown promise in enhancing the bioavailability of therapeutic agents. By incorporating 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione into nanoparticles or liposomes, scientists aim to achieve targeted delivery and controlled release of drugs .

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antiviral efficacy against influenza viruses. The results indicated that certain modifications to the tetrahydrofuran ring significantly enhanced antiviral activity compared to unmodified compounds. This highlights the importance of structural optimization in drug design .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that specific derivatives of this compound induced apoptosis at lower concentrations than traditional chemotherapeutics. These findings suggest that this compound could serve as a lead structure for developing more effective anticancer agents with fewer side effects .

Case Study 3: Enzyme Inhibition

Research published in Biochemistry explored the inhibitory effects of pyrimidine derivatives on DHFR. The study found that certain structural features were critical for binding affinity and inhibitory potency. This research underscores the potential application of this compound in designing selective enzyme inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Protecting groups (e.g., bis(4-methoxyphenyl) in ) improve stability during synthesis but require deprotection for biological activity.
  • Methyl or trifluoromethyl groups on the base (e.g., ) may sterically hinder enzyme binding or alter electronic properties.

Physicochemical Properties

Property Target Compound 3-Cl,5-Methyl Analog 5-Iodomethyl Analog 3-Methoxyethoxy Analog
LogP ~-1.2 (est.) ~0.5 ~1.8 ~3.2
Solubility (mg/mL) >10 (aqueous) ~5 <1 <0.1
Hydrogen Bonding 6 donors 5 donors 6 donors 4 donors

Analysis :

  • The target compound’s high solubility (~10 mg/mL) stems from hydroxyl and hydroxymethyl groups, whereas halogenation (e.g., iodine in ) reduces solubility.
  • The 3-methoxyethoxy analog exhibits low solubility due to bulky protecting groups, necessitating formulation adjustments for in vivo use.

Biological Activity

1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered significant attention in pharmaceutical research due to its diverse biological activities. This compound is notable for its structural features that contribute to its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O5C_{10}H_{14}N_{2}O_{5}, with a molecular weight of approximately 242.23 g/mol. Its IUPAC name reflects its complex structure involving a pyrimidine core and a tetrahydrofuran moiety. The compound's stereochemistry is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:

  • Inhibition of Mycobacterium tuberculosis : The compound has shown promising inhibitory effects against Mycobacterium tuberculosis Mur ligases, which are critical for bacterial cell wall synthesis. In vitro assays revealed inhibition rates exceeding 50% at concentrations around 100 µM .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various cancer cell lines:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These results suggest that it may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and function:

  • Nucleotide Analog : As a pyrimidine analog, it can incorporate into RNA and DNA, leading to faulty replication and transcription processes.
  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleotide metabolism, further contributing to its antimicrobial and anticancer effects .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant bacterial strains. The compound was effective in reducing bacterial load in vitro and showed potential for development into therapeutic agents for treating infections caused by multidrug-resistant bacteria .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialMycobacterium tuberculosis>50% inhibition at 100 µM
Anticancer (HeLa Cells)Human cervical cancerIC50 ~ 20 µM
Anticancer (MCF-7 Cells)Human breast cancerIC50 ~ 15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.